molecular formula C31H40O2 B1175085 Disperse red 56 CAS No. 12637-13-7

Disperse red 56

Cat. No.: B1175085
CAS No.: 12637-13-7
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Description

Disperse Red 56 (C.I. This compound) is a single azo-class dye with the molecular formula C₁₇H₁₆ClN₅O₃ and a molecular weight of 373.79 g/mol (CAS No. 12637-13-7) . It is synthesized via diazotization of 2-chloro-4-nitrobenzenamine followed by coupling with 3-((2-hydroxyethyl)(phenyl)amino)propanenitrile . The dye exhibits a yellow-red to blue-light red hue and is primarily used for dyeing synthetic fibers such as polyester, acetate, and acrylics, as well as wool blends . Commercial suppliers include Clariant GmbH (Foron Scarlet S-GFL), Mitsui Toatsu Chemicals Ltd (Miketon Polyester Scarlet 3R), and Ciba Specialty Chemicals Inc (Terasil Scarlet B) .

Properties

CAS No.

12637-13-7

Molecular Formula

C31H40O2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties
Property Disperse Red 56 (Azo) Disperse Red 60 (Anthraquinone) Disperse Red 118 (Azo)
Molecular Formula C₁₇H₁₆ClN₅O₃ C₂₀H₁₃NO₄ C₂₂H₁₈N₂O₅S
Molecular Weight 373.79 g/mol 331.32 g/mol 552.58 g/mol
Chemical Class Monoazo Anthraquinone Monoazo
Solubility Not reported <1 mg/mL in water (68°F) Soluble in organic solvents
Thermal Stability Stable under high-temperature dyeing Sensitive to sublimation above 130°C Stable at 120°C

Key Differences :

  • Azo vs. Anthraquinone: this compound (azo) offers brighter shades but typically lower light fastness compared to anthraquinone-based Disperse Red 60, which has superior stability and light resistance .
  • Synthesis Complexity: Anthraquinone dyes like Disperse Red 60 require multi-step synthesis involving bromination and condensation, while azo dyes (e.g., Red 56, Red 118) are simpler to produce via diazo coupling .
Application and Performance
Property This compound Disperse Red 60 Disperse Red 118
Optimal Dyeing Temp. 125–130°C 125–130°C 130°C (high-pressure)
Light Fastness Not explicitly reported 6–7 (ISO) 6–7 (ISO)
Wash Fastness Moderate (data unspecified) 4–5 (ISO) 4–5 (ISO)
Sublimation Fastness Poor in deep shades Poor Good
Fiber Compatibility Polyester, acetate, acrylic Polyester, nylon (limited) Polyester, blends

Performance Insights :

  • Disperse Red 60 outperforms Red 56 in light fastness due to its anthraquinone backbone, which resists UV degradation .
  • Disperse Red 118 shows improved sublimation fastness over both Red 56 and Red 60, making it suitable for high-temperature applications .
Environmental and Industrial Considerations
  • Wastewater Treatment: this compound and similar azo dyes are challenging to degrade due to stable aromatic structures. Adsorption using modified montmorillonite nanoclay achieves 79–86% decolorization for Disperse Blue 56 and Red 135, suggesting applicability to Red 56 .
Computational Insights

While Disperse Red 1 (DR1, an azo dye) has been extensively modeled using time-dependent density functional theory (TDDFT) to predict absorption spectra and isomerization , similar studies on Red 56 are lacking. DR1’s planar conformation and HOMO-LUMO gaps correlate with nonlinear optical properties, suggesting Red 56’s azo structure may exhibit comparable behavior .

Q & A

Basic Research Question: What are the key physicochemical parameters to characterize Disperse Red 56 in aqueous solutions, and how are they experimentally determined?

Answer:
Characterization of this compound requires measuring:

  • Average particle size and zeta potential (via dynamic light scattering, e.g., Malvern Zetasizer Nano ZS90) to assess colloidal stability .
  • Viscosity (using rotational viscometers like Anton Paar Rheolab QC) and surface tension (via Dataphysics tensiometers) to evaluate ink formulation suitability .
  • Absorbance spectra (UV-Vis spectroscopy) to quantify dye concentration and monitor degradation under stress conditions (e.g., centrifugation at 3,000 rpm for 30 minutes to calculate specific absorbance ratios) .
    Methodological Tip: Follow standardized protocols (e.g., QB/T 4973.1-2016) for freeze-thaw (-20°C for 24h) and thermal stability (60°C for 14 days) testing to ensure reproducibility .

Advanced Research Question: How can conflicting data on the optimal surfactant concentration for this compound stability be resolved?

Answer:
Conflicting reports on surfactant efficacy (e.g., sodium dodecyl sulfate <0.15 wt% vs. fatty alcohol polyoxyethylene ether at 0.2 wt%) require:

  • Factorial experimental designs to isolate interactions between additives (e.g., glycerol, ethylene glycol) and surfactants.
  • Multivariate regression analysis to model stability parameters (particle size, viscosity) against compositional variables.
  • Comparative meta-analysis of published datasets, emphasizing methodological transparency (e.g., centrifugation protocols, instrument calibration) to identify bias .
    Example Table:
AdditiveOptimal Concentration (wt%)Stability Parameter AffectedReference
PVP-K30<0.7Particle dispersion
Triethanolamine<1.0Zeta potential

Basic Research Question: What are the standard protocols for synthesizing and purifying this compound dye formulations?

Answer:

  • Synthesis: this compound is typically blended with dispersants (e.g., lignosulfonates) and milled to submicron particles (<500 nm) using bead mills. Defoamers (e.g., silicone-based agents) improve milling efficiency without destabilizing the slurry .
  • Purification: Sequential filtration (0.8 mm → 0.45 mm → 0.2 mm membranes) removes aggregates. Centrifugation (3,000 rpm, 30 min) further isolates stable colloidal fractions .
  • Validation: Transmission electron microscopy (TEM, e.g., JEOL JEM 2100 Plus) confirms particle morphology and uniformity .

Advanced Research Question: How do polymer-dye interactions influence the photostability of this compound in composite materials?

Answer:
Photodegradation mechanisms (e.g., chromophore cleavage) can be studied via:

  • Accelerated weathering tests (Xenon-arc lamps, ISO 4892-2) with UV-Vis and FTIR monitoring.
  • Molecular dynamics simulations to model hydrogen bonding between this compound and polymers (e.g., polyesters).
  • Controlled variable experiments isolating pH (4–9), humidity (30–70% RH), and polymer crystallinity effects .
    Key Finding: Ethylene glycol (6–14 wt%) enhances photostability by reducing oxidative radical formation .

Basic Research Question: What statistical methods are appropriate for analyzing this compound stability data?

Answer:

  • Descriptive statistics (mean ± SD) for particle size, viscosity, and absorbance.
  • ANOVA to compare stability across formulations (e.g., surfactant type, additive ratios).
  • Principal Component Analysis (PCA) to reduce dimensionality in datasets with >5 variables (e.g., pH, temperature, surfactant concentration) .
    Note: Report instrument precision (e.g., viscosity ±0.1 mPa·s) and justify significant figures (≤3) per analytical limits .

Advanced Research Question: How can researchers address discrepancies in reported dispersion parameters (Dp) for this compound across studies?

Answer:
Discrepancies in dispersion parameters (Dp, nm⁻¹) may arise from:

  • Methodological variability (e.g., centrifugation speed, dilution ratios).
  • Solution: Adopt standardized reporting (e.g., RSC Advances guidelines ) and publish raw data (e.g., particle size distributions) for cross-study validation.
  • Interlaboratory comparisons using reference materials to calibrate instruments.

Basic Research Question: What are the critical steps in designing a reproducible stability study for this compound?

Answer:

  • Define stress conditions (temperature, humidity, freeze-thaw cycles) aligned with real-world applications.
  • Control batch variability by sourcing dyes from certified suppliers and documenting purity (HPLC ≥98%).
  • Pre-register protocols (e.g., on Open Science Framework) to enhance transparency .

Advanced Research Question: What computational tools can predict this compound’s behavior in novel solvent systems?

Answer:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): Predicts solubility parameters and phase behavior.
  • Density Functional Theory (DFT): Models electronic transitions and degradation pathways.
  • Machine Learning: Trains models on historical stability data to forecast optimal formulations .

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